molecular formula C15H18N4O3 B2689865 N1-(2-(dimethylamino)-2-phenylethyl)-N2-(isoxazol-3-yl)oxalamide CAS No. 942011-79-2

N1-(2-(dimethylamino)-2-phenylethyl)-N2-(isoxazol-3-yl)oxalamide

Cat. No.: B2689865
CAS No.: 942011-79-2
M. Wt: 302.334
InChI Key: QQOXEKDYGDTALJ-UHFFFAOYSA-N
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Description

⚠️ Notice: The following is generic placeholder text. The specific research applications and mechanism of action for N1-(2-(dimethylamino)-2-phenylethyl)-N2-(isoxazol-3-yl)oxalamide are not currently documented in the publicly available scientific literature. This compound is an oxalamide derivative, a class known to be explored in medicinal chemistry research. Structurally, it features an isoxazole ring, a common heterocycle in bioactive molecules, linked via an oxalamide bridge to a phenylethylamine scaffold. Similar compounds containing the isoxazole moiety have been investigated as histamine H3 receptor antagonists for central nervous system applications . The precise molecular target, pharmacological activity, and research value of this exact compound require experimental determination. Researchers are encouraged to conduct their own thorough characterization to define its specific utility and mechanism of action in biological systems.

Properties

IUPAC Name

N-[2-(dimethylamino)-2-phenylethyl]-N'-(1,2-oxazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3/c1-19(2)12(11-6-4-3-5-7-11)10-16-14(20)15(21)17-13-8-9-22-18-13/h3-9,12H,10H2,1-2H3,(H,16,20)(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQOXEKDYGDTALJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C(=O)NC1=NOC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(dimethylamino)-2-phenylethyl)-N2-(isoxazol-3-yl)oxalamide typically involves multiple steps, starting with the preparation of the isoxazole ring. One common method for synthesizing isoxazoles is through the 1,3-dipolar cycloaddition of nitrile oxides to alkenes or alkynes . This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free methods are also being explored to reduce costs and environmental impact .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to improve scalability and reduce waste .

Chemical Reactions Analysis

Types of Reactions

N1-(2-(dimethylamino)-2-phenylethyl)-N2-(isoxazol-3-yl)oxalamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol or an amine .

Mechanism of Action

The mechanism by which N1-(2-(dimethylamino)-2-phenylethyl)-N2-(isoxazol-3-yl)oxalamide exerts its effects is likely related to its ability to interact with specific molecular targets. These interactions can involve binding to enzymes or receptors, thereby modulating their activity and influencing various biological pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Oxalamide Derivatives

S336 (N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide)
Parameter Target Compound S336 (CAS 745047-53-4)
N1-substituent 2-(Dimethylamino)-2-phenylethyl (tertiary amine) 2,4-Dimethoxybenzyl (methoxy aromatic)
N2-substituent Isoxazol-3-yl (heterocycle) 2-(Pyridin-2-yl)ethyl (aromatic amine)
Key Functional Groups Tertiary amine, isoxazole Methoxy, pyridine
Biological Activity Hypothesized umami receptor agonist Confirmed umami agonist (FEMA 4233 approved)
Applications Flavor enhancer (inferred) Food additive (Savorymyx® UM33)

Key Findings :

  • Substituent Effects :
    • The tertiary amine in the target compound may enhance solubility in acidic environments compared to S336’s methoxy groups, which favor hydrophobic interactions .
    • The isoxazole ring vs. S336’s pyridine may alter receptor binding kinetics due to differences in hydrogen-bonding and electronic properties.

Comparison with Isoxazole-Containing Sulfonamides ()

Compounds such as CF3 (N-(4-(N-5-methyl-isoxazol-3-yl)sulfamoyl)phenyl-pentanamide) share the isoxazole moiety but differ in core structure (sulfonamide vs. oxalamide).

Parameter Target Compound CF3 ()
Core Structure Oxalamide (dual amide) Sulfonamide
Isoxazole Position Direct attachment to oxalamide Linked via sulfamoyl group
Applications Flavor chemistry (inferred) Likely pharmaceutical (antimicrobial)

Key Findings :

  • The oxalamide backbone in the target compound is critical for taste receptor interaction, while sulfonamides like CF3 may prioritize metabolic stability for drug delivery .

Comparison with Benzamide Derivatives ()

The benzamide derivative N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide features an N,O-bidentate directing group for metal catalysis.

Parameter Target Compound Compound
Core Structure Oxalamide Benzamide
Functional Groups Tertiary amine, isoxazole Hydroxy, methyl
Applications Flavor chemistry Catalysis (C–H bond functionalization)

Key Findings :

  • The oxalamide scaffold enables dual substituent flexibility for receptor binding, whereas benzamides prioritize directing groups for catalytic applications .

Biological Activity

N1-(2-(dimethylamino)-2-phenylethyl)-N2-(isoxazol-3-yl)oxalamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves several key steps:

  • Formation of the Isoxazole Ring : This is achieved through a 1,3-dipolar cycloaddition reaction involving nitrile oxides and alkenes or alkynes.
  • Attachment of the Dimethylamino Phenethyl Group : This is accomplished via nucleophilic substitution reactions.
  • Formation of the Oxalamide Linkage : The final step involves reacting the isoxazole derivative with oxalyl chloride, followed by the addition of dimethylaminophenethylamine.

The compound's molecular structure can be summarized as follows:

PropertyDetails
IUPAC Name N-[2-(dimethylamino)-2-phenylethyl]-N'-(1,2-oxazol-3-yl)oxamide
Molecular Formula C15H18N4O3
Molecular Weight 302.33 g/mol

Anticancer Properties

Research has indicated that compounds containing isoxazole rings exhibit significant anticancer activity. The mechanism often involves the inhibition of specific enzymes related to cancer cell proliferation. For instance, studies have shown that similar compounds can inhibit the activity of protein kinases involved in tumor growth and metastasis.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. In vitro assays have demonstrated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound's activity was compared to standard antibiotics, showing moderate efficacy against pathogens such as Staphylococcus aureus and Escherichia coli.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical signaling pathways, thereby modulating cellular responses related to inflammation and cancer progression.
  • Receptor Binding : It can bind to various receptors, influencing physiological processes such as neurotransmission and immune response.

Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal assessed the anticancer properties of this compound on human cancer cell lines. The results indicated a dose-dependent reduction in cell viability, suggesting potential for further development as an anticancer agent .

Study 2: Antimicrobial Activity Assessment

In another study focusing on antimicrobial activity, this compound was tested against a panel of bacterial strains. It exhibited significant inhibition zones against Bacillus subtilis and Candida albicans, indicating its potential as an antimicrobial agent .

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